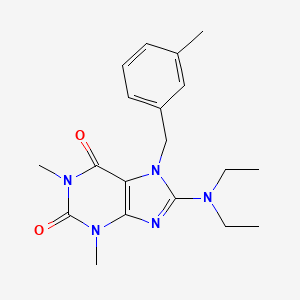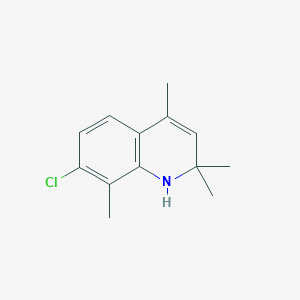![molecular formula C20H23ClN2O2 B2805737 tert-Butyl 1-(2-chloropyridin-4-yl)-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate CAS No. 1445951-02-9](/img/structure/B2805737.png)
tert-Butyl 1-(2-chloropyridin-4-yl)-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (2-chloropyridin-4-yl)carbamate” is a chemical compound with the molecular formula C10H13ClN2O2 . It has an average mass of 228.675 Da and a monoisotopic mass of 228.066559 Da .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-chloropyridin-4-yl)carbamate” consists of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“tert-Butyl (2-chloropyridin-4-yl)carbamate” has a density of 1.2±0.1 g/cm3, a boiling point of 282.2±25.0 °C at 760 mmHg, and a melting point of 173-175ºC . It also has a flash point of 124.5±23.2 °C .Applications De Recherche Scientifique
Anticancer Drug Synthesis
Tert-butyl 1-(2-chloropyridin-4-yl)-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate serves as an important intermediate in the synthesis of small molecule anticancer drugs. A study by Zhang et al. (2018) describes a high-yield synthesis method for a related compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, highlighting its crucial role in developing anti-tumor inhibitors targeting the PI3K/AKT/mTOR pathway in cancer therapy (Zhang, Ye, Xu, & Xu, 2018).
Structural Characterization and Synthesis
The compound and its derivatives have been the subject of structural characterization and synthesis studies. For instance, Das et al. (2016) synthesized and characterized structurally related carbamate derivatives, providing insights into molecular interactions and hydrogen bonding patterns in these compounds (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016). Additionally, Satake et al. (1995) explored the deprotonation reaction of a related azepine compound, contributing to the understanding of its molecular structure (Satake, Hattori, Kimura, & Kashino, 1995).
Chemical Synthesis and Molecular Studies
Research by Larin et al. (2014) on the synthesis of new aminocyclitols using tert-butyl azepine-1-carboxylate derivatives has contributed to the development of pseudosaccharides, demonstrating the compound's role in chemical synthesis (Larin, Kochubei, & Atroshchenko, 2014). Similarly, Satake et al. (1994) investigated the demethoxycarbonylation of methyl azepine-1-carboxylates, providing insights into the thermal behavior of azepine derivatives (Satake, Okuda, Hashimoto, Fujiwara, Okamoto, Kimura, & Morosawa, 1994).
Safety And Hazards
This compound may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact with eyes or skin, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Propriétés
IUPAC Name |
tert-butyl 1-(2-chloropyridin-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-20(2,3)25-19(24)23-12-6-8-14-7-4-5-9-16(14)18(23)15-10-11-22-17(21)13-15/h4-5,7,9-11,13,18H,6,8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWPTFMPFCRBNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=CC=CC=C2C1C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(2-chloropyridin-4-yl)-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

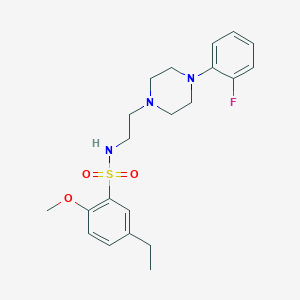
![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2805655.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2805656.png)
![N-(1-cyanocyclohexyl)-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2805658.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2805659.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2805661.png)
![1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid](/img/structure/B2805662.png)
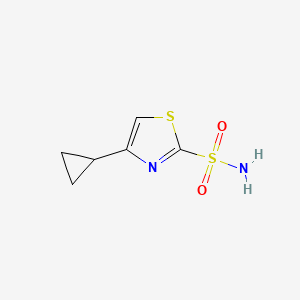
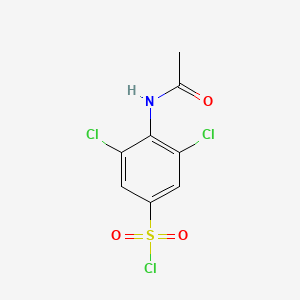
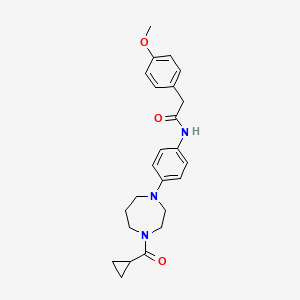
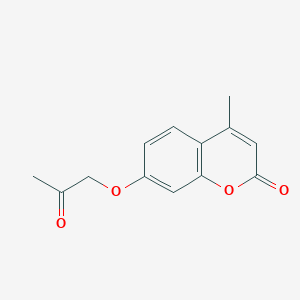
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B2805670.png)
